

# Proscaline's relationship to mescaline and other phenethylamines

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An In-Depth Technical Guide to the Relationship Between **Proscaline**, Mescaline, and Other Phenethylamines

## Introduction

Phenethylamines are a class of organic compounds with a phenethylamine backbone. This class includes a wide range of substances with diverse pharmacological activities, from neurotransmitters and hormones to potent psychoactive drugs. Mescaline, a naturally occurring psychedelic found in the peyote cactus (Lophophora williamsii), is the archetypal psychedelic phenethylamine.[1] Its structure has served as a foundation for the synthesis of a vast array of analogs with modified psychoactive properties.

This technical guide provides a detailed examination of **proscaline** (4-propoxy-3,5-dimethoxyphenethylamine), a synthetic analog of mescaline, and its relationship to mescaline and other substituted phenethylamines.[2] We will explore their structure-activity relationships, pharmacological profiles, and the experimental methodologies used to characterize these compounds. This document is intended for researchers, scientists, and drug development professionals.

# Chemical Structures and Structure-Activity Relationships (SAR)



The core structure of these compounds is phenethylamine, which consists of a phenyl ring attached to an ethylamine side chain.[3] Modifications to this basic structure, particularly substitutions on the phenyl ring, lead to significant changes in pharmacological activity.

Mescaline is 3,4,5-trimethoxyphenethylamine. **Proscaline** is the 4-propoxy analog of mescaline, meaning the methoxy group at the 4-position is replaced with a propoxy group.[2][4] This seemingly minor modification results in a significant increase in potency.

Figure 1: Chemical Structures of Mescaline and Proscaline.

The structure-activity relationship (SAR) for 3,4,5-trisubstituted phenethylamines has been explored to some extent. A key finding is the significant influence of the substituent at the 4-position of the phenyl ring on psychedelic potency.[5] Increasing the length of the alkoxy chain at this position from methoxy (mescaline) to ethoxy (escaline) and propoxy (**proscaline**) leads to a progressive increase in potency.[5][6] This suggests that the size and lipophilicity of this group are critical for optimal interaction with the target receptors.[2] **Proscaline** is considerably more lipophilic than mescaline, which may contribute to its enhanced blood-brain barrier permeability.[2]

# Pharmacology Receptor Binding Profiles

The primary mechanism of action for psychedelic phenethylamines is agonism at serotonin receptors, particularly the 5-HT2A subtype.[1][7] Activation of this receptor is considered responsible for the characteristic psychedelic effects.[7] These compounds also show affinity for other serotonin receptors, such as 5-HT2C.[2][8]

Table 1: Receptor Binding Affinities (Ki, nM) of Mescaline Analogs

Compound	5-HT2A	5-HT2C
Mescaline	516	2100
Escaline	97	560
Proscaline	30	330



Data synthesized from multiple sources. Note: Lower Ki values indicate higher binding affinity.

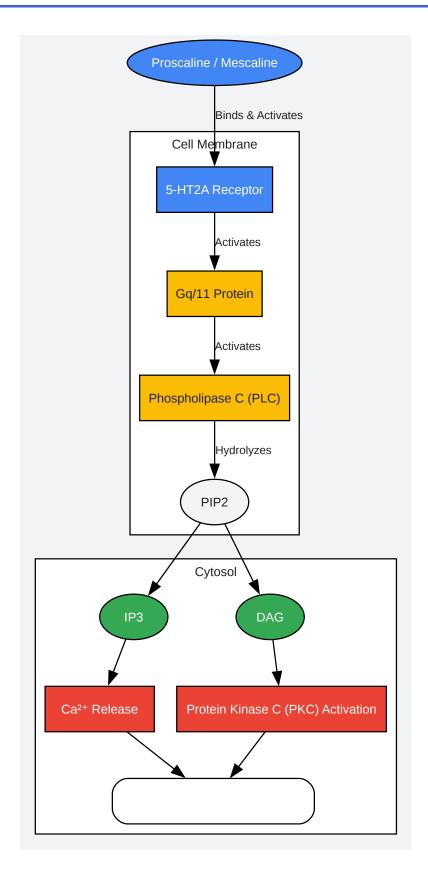
As shown in Table 1, increasing the length of the 4-alkoxy chain correlates with a higher affinity for the 5-HT2A and 5-HT2C receptors.[8]

## **Signaling Pathways**

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects.[9]

Some 5-HT2A receptor agonists may also engage other signaling pathways, such as the  $\beta$ -arrestin pathway, a concept known as biased agonism.[7][9] The specific signaling profile of a given ligand can influence its overall pharmacological effects.





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Figure 2: Canonical 5-HT2A Receptor Signaling Pathway.



### In Vivo Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the in vivo potency of psychedelic compounds.[5] Studies using the HTR assay have confirmed the increased potency of **proscaline** relative to mescaline.

Table 2: In Vivo Potency of Mescaline Analogs in Mice (HTR Assay)

Compound	ED50 (μmol/kg)	Relative Potency (vs. Mescaline)
Mescaline	26.3	1.0
Escaline	11.2	~2.3
Proscaline	8.09	~3.3

Data from Halberstadt et al. (2019).[5]

These in vivo findings are consistent with the in vitro receptor binding data, demonstrating that the structural modification in **proscaline** translates to a functional increase in potency.[5] In humans, **proscaline** is reported to be approximately five to seven times more potent than mescaline by weight.[2][10] The duration of effects for both substances is reported to be in the range of 8 to 12 hours.[2]

## **Pharmacokinetics and Metabolism**

The pharmacokinetic profile of mescaline has been studied to some extent. It is primarily metabolized by oxidative deamination to 3,4,5-trimethoxyphenylacetic acid (TMPAA).[6][11] A significant portion of an oral dose is excreted unchanged in the urine.[6]

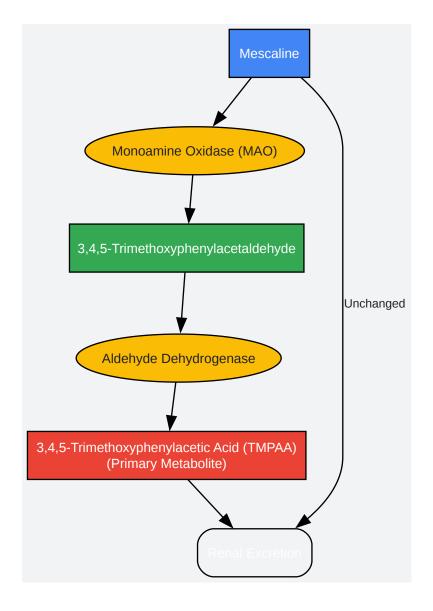
In contrast, there is very little published data on the pharmacokinetics and metabolism of **proscaline**.[10] It is presumed to have a metabolic profile similar to mescaline, but this has not been experimentally verified.

Table 3: Pharmacokinetic Parameters of Mescaline



Parameter	Value
Oral Bioavailability	>53% (estimated)[6]
Time to Peak (Oral)	1.6 - 2.3 hours[6]
Half-life	~6 hours[12]
Primary Metabolite	3,4,5-trimethoxyphenylacetic acid (TMPAA)[6] [11]

### | Excretion | ~87% in urine within 24 hours[6] |



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Figure 3: Primary Metabolic Pathway of Mescaline.

# **Experimental Protocols**Synthesis of Proscaline

The following protocol is based on the synthesis described by Alexander Shulgin.[13]

#### Step 1: Alkylation of Homosyringonitrile

- Combine 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 10 g of n-propyl bromide in 50 mL of anhydrous acetone.
- Add 6.9 g of finely powdered anhydrous potassium carbonate.
- Reflux the mixture for 10 hours.
- Add an additional 5 g of n-propyl bromide and continue refluxing for another 48 hours.
- Filter the mixture, wash the solids with acetone, and remove the solvent from the combined filtrate under vacuum.
- Suspend the residue in acidified water and extract three times with 175 mL of dichloromethane (CH2Cl2).
- Wash the pooled extracts with 5% NaOH, then with dilute HCl.
- Remove the solvent under vacuum to yield a crude oil.
- Distill the oil at 132-142 °C at 0.3 mm/Hg to obtain 3,5-dimethoxy-4-(n)-propoxyphenylacetonitrile.

#### Step 2: Reduction of the Nitrile

- Dissolve 4.7 g of the nitrile from Step 1 in 20 mL of tetrahydrofuran (THF).
- Add 2.4 g of powdered sodium borohydride to the solution while stirring.
- Slowly add 1.5 mL of trifluoroacetic acid dropwise.

## Foundational & Exploratory



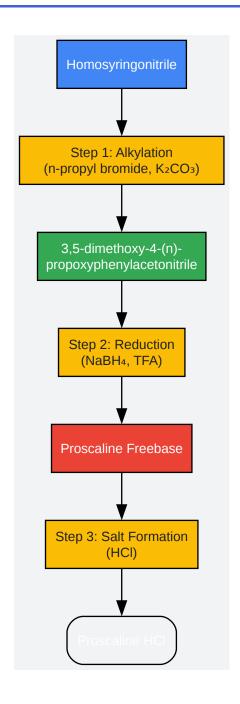


- Continue stirring for 1 hour after the reaction subsides.
- Pour the reaction mixture into 300 mL of water.
- Cautiously acidify with dilute sulfuric acid and wash with CH2Cl2.
- Make the aqueous phase basic with dilute NaOH and extract twice with 75 mL of CH2Cl2.
- Pool the extracts and remove the solvent under vacuum.
- Distill the resulting residue at 115-125 °C at 0.3 mm/Hg to yield proscaline freebase as a colorless oil.

#### Step 3: Salt Formation

- Dissolve the **proscaline** freebase in isopropyl alcohol.
- Neutralize with concentrated HCl.
- Dilute with anhydrous diethyl ether to precipitate 3,5-dimethoxy-4-(n)propoxyphenethylamine hydrochloride (Proscaline HCl) as white crystals.





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Figure 4: Workflow for the Synthesis of Proscaline HCl.

# **Radioligand Binding Assay**

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific receptor, such as the 5-HT2A receptor.

Materials:



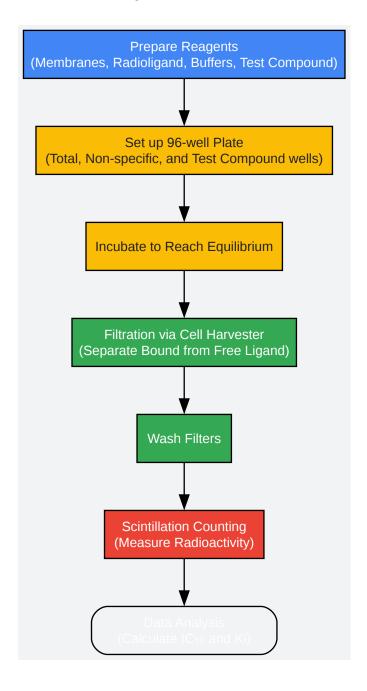
- Cell membranes from a cell line stably expressing the target receptor (e.g., HEK-293 cells expressing human 5-HT2A).
- Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- · Wash buffer (ice-cold binding buffer).
- Test compounds (e.g., proscaline) at various concentrations.
- Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 μM spiperone).
- 96-well plates, glass fiber filter mats, scintillation fluid, and a scintillation counter.

#### Procedure:

- Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations (for displacement curve), cell membrane preparation, and the radioligand at a concentration near its Kd.
- Controls: Prepare wells for total binding (no test compound) and non-specific binding (with the non-specific control ligand).
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Scintillation Counting: Place the dried filter mats into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:



- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.
- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where
   [L] is the concentration of the radioligand and Kd is its dissociation constant.





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